
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine is a chemical compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bromine atom and a dioxaborolane group attached to the bipyridine core. It is widely used in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable complexes with transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine typically involves the following steps:
Bromination of 2,2’-bipyridine: The starting material, 2,2’-bipyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selective bromination at the desired position.
Formation of the dioxaborolane group: The brominated bipyridine is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically conducted in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the dioxaborolane group.
Industrial Production Methods
Industrial production of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Cross-coupling reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Palladium catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in cross-coupling reactions.
Bases: Potassium carbonate or sodium hydroxide are often used as bases to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents for these reactions.
Major Products Formed
The major products formed from the reactions of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine include various bipyridine derivatives with different substituents, depending on the nature of the nucleophile or coupling partner used in the reaction.
Aplicaciones Científicas De Investigación
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine has several scientific research applications, including:
Organic synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of pharmaceuticals and agrochemicals.
Material science: The compound is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination chemistry: It is used to form stable complexes with transition metals, which are studied for their catalytic and electronic properties.
Biological research: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine involves its ability to form stable complexes with transition metals. These complexes can undergo various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The dioxaborolane group in the compound acts as a boron source, which is essential for the Suzuki-Miyaura cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-pyridyl)-1,3,2-dioxaborolane: This compound is similar in structure but lacks the bromine atom, making it less reactive in certain cross-coupling reactions.
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine is unique due to the presence of both a bromine atom and a dioxaborolane group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C16H18BBrN2O2 |
|---|---|
Peso molecular |
361.0 g/mol |
Nombre IUPAC |
2-bromo-6-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H18BBrN2O2/c1-15(2)16(3,4)22-17(21-15)11-9-13(20-14(18)10-11)12-7-5-6-8-19-12/h5-10H,1-4H3 |
Clave InChI |
RMHKIRAGYLMZOD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


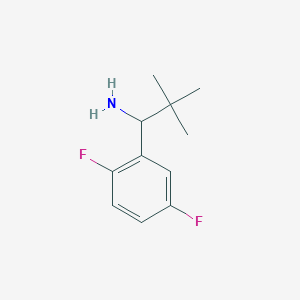
![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
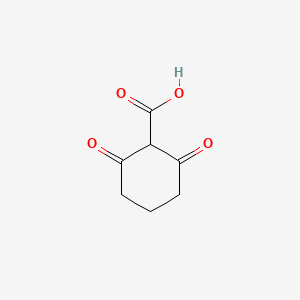
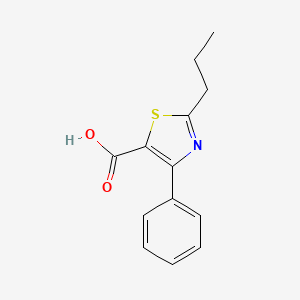
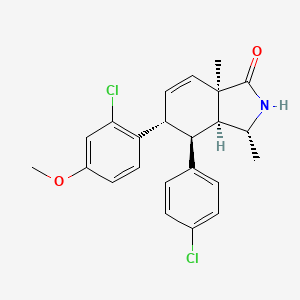
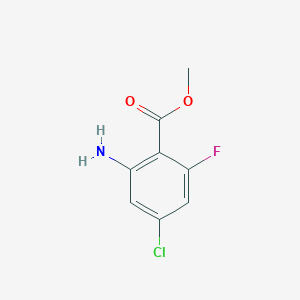
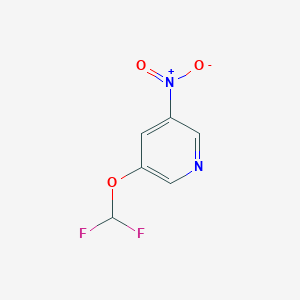
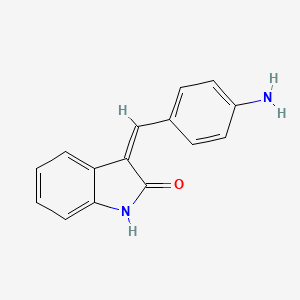

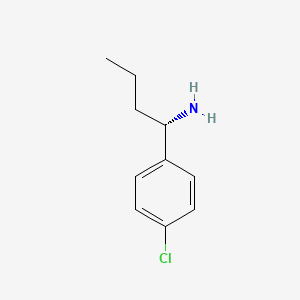
![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)

